4-Aminophenylalanine

Description

p-Aminophenylalanine has been reported in Vigna vexillata, Vigna angivensis, and other organisms with data available.

RN given refers to cpd without isomeric designation

Structure

3D Structure

Propriétés

IUPAC Name |

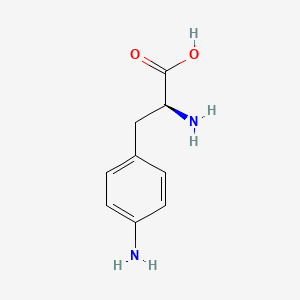

(2S)-2-amino-3-(4-aminophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUHFUGDYMFHEI-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178828 |

Source

|

| Record name | 4-Aminophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-80-6, 2410-24-4 |

Source

|

| Record name | 4-Amino-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-L-phenylalanine hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1567B560CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 4-Amino-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-L-phenylalanine, an unnatural amino acid, serves as a versatile building block in biomedical research and drug development. Its unique structure, featuring an amino group on the phenyl ring, imparts distinct chemical properties that make it a valuable tool for introducing novel functionalities into peptides and proteins. This technical guide provides an in-depth overview of the chemical properties of 4-Amino-L-phenylalanine, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Chemical and Physical Properties

4-Amino-L-phenylalanine is a white to off-white crystalline powder.[1] It is the L-enantiomer of 4-aminophenylalanine.[2] The hydrochloride salt is also commonly used and is a white to off-white powder.[3]

Table 1: General Properties of 4-Amino-L-phenylalanine

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₂ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 232 - 240 °C | [1] |

| Boiling Point | 383.5 ± 32.0 °C at 760 mmHg | [4] |

| Optical Rotation | [α]D²⁰ = -42 ±4 ° (c=1 in water) | [1] |

Table 2: Solubility of 4-Amino-L-phenylalanine

| Solvent | Solubility | Reference |

| Water | 3.33 mg/mL (18.48 mM) | [5] |

| DMSO | < 1 mg/mL (insoluble or slightly soluble) | [5] |

| Methanol | Soluble | [6] |

| Ethanol | Soluble | [6] |

Note: Solubility in water can be enhanced with warming and sonication.[5]

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-Amino-L-phenylalanine provides characteristic signals for the aromatic, alpha-carbon, and beta-carbon protons.

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the alpha-carbon, the beta-carbon, and the aromatic carbons.

Table 3: NMR Spectroscopic Data for 4-Amino-L-phenylalanine

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.0-7.2 | d | ~8.5 | Aromatic (ortho to NH₂) |

| ¹H | ~6.6-6.8 | d | ~8.5 | Aromatic (meta to NH₂) |

| ¹H | ~3.8-4.0 | t | ~6.0 | α-H |

| ¹H | ~2.9-3.2 | m | β-H₂ | |

| ¹³C | ~170-175 | C=O | ||

| ¹³C | ~135-140 | Aromatic C (para to CH₂) | ||

| ¹³C | ~125-130 | Aromatic C (ortho to CH₂) | ||

| ¹³C | ~115-120 | Aromatic C (meta to CH₂) | ||

| ¹³C | ~55-60 | Cα | ||

| ¹³C | ~35-40 | Cβ |

Note: Chemical shifts can vary depending on the solvent and pH.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for the mass spectrometric analysis of 4-Amino-L-phenylalanine. The fragmentation pattern provides valuable information for structural elucidation.

Expected Fragmentation:

-

Parent Ion [M+H]⁺: m/z ≈ 181.09

-

Loss of H₂O: [M+H - H₂O]⁺

-

Loss of COOH: [M+H - COOH]⁺

-

Loss of the side chain: Cleavage of the Cα-Cβ bond.

Experimental Protocols

Determination of pKa by Titration

Principle: The pKa values of the ionizable groups (α-carboxyl, α-amino, and the aromatic amino group) can be determined by titrating a solution of 4-Amino-L-phenylalanine with a strong base and monitoring the pH change.

Methodology:

-

Sample Preparation: Prepare a 0.1 M solution of 4-Amino-L-phenylalanine in deionized water.

-

Titration Setup: Place the amino acid solution in a beaker with a magnetic stirrer. Calibrate a pH meter and place the electrode in the solution.

-

Acidification: Add 0.1 M HCl dropwise to lower the pH to ~1.5, ensuring all functional groups are protonated.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH after each addition of a small, known volume of titrant.

-

Data Analysis: Plot the pH versus the equivalents of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The isoelectric point (pI) is the pH at the first equivalence point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of the atoms within the molecule.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 10-20 mg of 4-Amino-L-phenylalanine in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width and acquisition parameters for ¹H and ¹³C nuclei.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to an internal standard (e.g., DSS or TSP for aqueous samples).

-

-

Spectral Analysis:

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Principle: ESI-MS is a soft ionization technique that allows for the analysis of intact molecules, providing accurate mass determination and fragmentation data for structural elucidation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 4-Amino-L-phenylalanine (e.g., 10-100 µM) in a solvent compatible with ESI, such as a mixture of water, methanol, or acetonitrile with a small amount of formic acid to promote protonation.

-

Instrument Setup:

-

Use an ESI-mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable signal.

-

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Acquire the product ion spectrum.

-

-

Data Analysis:

-

Determine the accurate mass of the parent ion from the full scan spectrum.

-

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the molecule.

-

Biological Context and Signaling Pathways

4-Amino-L-phenylalanine is a metabolic intermediate and can be involved in pathways related to L-phenylalanine metabolism. Two such pathways in yeast are the Ehrlich pathway for amino acid catabolism and the SPS (Ssy1-Ptr3-Ssy5) sensor pathway for amino acid sensing.

Ehrlich Pathway

The Ehrlich pathway describes the conversion of amino acids into fusel alcohols. In the case of phenylalanine, it is converted to phenylethanol, a compound with a rose-like aroma.

SPS Sensor System

The SPS (Ssy1-Ptr3-Ssy5) sensor system in yeast is a signaling pathway that senses extracellular amino acids and regulates the expression of amino acid permeases.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of 4-Amino-L-phenylalanine, offering valuable data and protocols for researchers in the fields of chemistry, biochemistry, and drug development. The unique characteristics of this unnatural amino acid make it a powerful tool for peptide and protein engineering, with the potential to contribute to the development of novel therapeutics and research reagents.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of p-Aminophenylalanine

This technical guide provides an in-depth analysis of the core physicochemical properties of p-aminophenylalanine (p-AF), a non-proteinogenic amino acid of significant interest in drug development and biotechnology. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and biochemical fields.

Core Physicochemical Properties

p-Aminophenylalanine, also known as 4-amino-L-phenylalanine, is an aromatic amino acid distinguished by an amino group substitution at the para position of the phenyl ring.[1][2] This structural feature imparts unique chemical reactivity and makes it a valuable component in the synthesis of novel peptides and bioactive molecules.[1][3]

Structural and General Data

The fundamental properties of p-aminophenylalanine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [2] |

| Molecular Weight | 180.20 g/mol | [4] |

| CAS Number | 943-80-6 (L-isomer) | [2] |

| Appearance | White to off-white powder | [5] |

| IUPAC Name | (2S)-2-amino-3-(4-aminophenyl)propanoic acid |

Solubility Profile

The solubility of p-aminophenylalanine is a critical parameter for its application in various experimental and developmental contexts.

| Solvent | Solubility | Source |

| Water | Soluble | [6] |

| Phosphate-Buffered Saline (PBS) | 10 mg/mL (55.49 mM) | [7] |

Note: Solubility in PBS may require ultrasonic agitation for clear dissolution.[7]

Spectroscopic Characteristics

Spectroscopic data is essential for the identification and quantification of p-aminophenylalanine.

| Spectroscopic Method | Key Features | Source |

| UV-Vis Absorption | Absorbs UV light due to the presence of the aromatic ring. The primary absorption peak is expected around 280 nm, characteristic of aromatic amino acids.[8][9] | [8][9] |

| ¹H NMR | Spectral data available for the L-isomer.[10] | [10] |

| ¹³C NMR | The chemical shifts of the carbonyl carbon, alpha-carbon, and side-chain carbons provide a unique fingerprint for identification.[11] | [11] |

| Mass Spectrometry | GC-MS data is available, with characteristic peaks at 106, 107, and 180 m/z.[2] | [2] |

Key Experimental Protocols

This section details the methodologies for determining the fundamental physicochemical properties of p-aminophenylalanine.

Determination of pKa and Isoelectric Point (pI) by Titration

This protocol is used to determine the acid dissociation constants (pKa) of the ionizable groups of an amino acid.[12][13]

Materials:

-

p-aminophenylalanine

-

0.1 M Hydrochloric Acid (HCl)[14]

-

0.1 M Sodium Hydroxide (NaOH)[14]

-

pH Meter with electrode[14]

-

Standard buffer solutions (pH 4, 7, 10)[14]

-

Burettes, beaker, magnetic stirrer[14]

Procedure:

-

Sample Preparation: Prepare a solution of p-aminophenylalanine of known concentration (e.g., 20 mL) in a beaker.[14]

-

pH Meter Calibration: Standardize the pH meter using the standard buffer solutions.[14]

-

Acidic Titration: Determine the initial pH of the amino acid solution. Titrate the solution by adding 0.3 mL increments of 0.1 M HCl from a burette, recording the pH after each addition. Continue until the pH drops to approximately 1.6.[14]

-

Basic Titration: In a separate beaker, take another 20 mL of the amino acid solution. Titrate this solution by adding 0.3 mL increments of 0.1 M NaOH until the pH reaches approximately 12.5, recording the pH after each addition.[14]

-

Data Analysis: Plot the pH values against the volume of HCl and NaOH added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[13] The isoelectric point (pI) is the pH at the equivalence point where the net charge of the amino acid is zero, calculated by averaging the pKa values of the carboxyl and α-amino groups.[15] The Henderson-Hasselbalch equation is used to relate pH and pKa to the concentrations of the acidic and basic forms.[13]

Equilibrium Solubility Assay

This protocol determines the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[16][17]

Materials:

-

Solid p-aminophenylalanine

-

Buffer solutions of interest (e.g., PBS at various pH values)[16][18]

-

Incubator or shaker capable of maintaining 37 ± 1 °C[18]

-

Filtration apparatus (e.g., 0.45 µm filter)[16]

-

Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)[16]

Procedure:

-

Preparation: Add an excess amount of solid p-aminophenylalanine to a vial containing a known volume of the buffer solution. This ensures that undissolved solid remains at equilibrium.[16]

-

Incubation: Seal the vials and place them in an incubator or shaker at a controlled temperature (e.g., 37°C). Agitate the mixture for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[16][18]

-

Separation: After incubation, separate the undissolved solid from the solution by filtration or centrifugation.[16]

-

Quantification: Analyze the clear, filtered solution using a validated analytical method like HPLC-UV to determine the concentration of dissolved p-aminophenylalanine.[16] A calibration curve should be used for accurate quantification.[19]

-

Solubility Calculation: The measured concentration represents the equilibrium solubility of the compound in the tested solvent under the specified conditions.[16]

Melting Point Determination

This protocol is used to determine the temperature range over which a solid compound melts, which is an indicator of purity.

Materials:

-

Dry, powdered p-aminophenylalanine

-

Capillary tubes (sealed at one end)[20]

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

Procedure:

-

Sample Preparation: Load a small amount of the dry, powdered sample into a capillary tube to a height of 2-3 mm.[20] Tap the tube to pack the solid into the closed end.[20]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool. Set the starting temperature to about 15-20°C below the approximate melting point.[20] Heat at a slow, controlled rate (e.g., 1-2°C per minute) near the melting point.[21]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point. Pure compounds typically have a sharp melting range of 0.5-1.0°C.

Spectroscopic Analysis (NMR and UV-Vis)

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 10-50 mg of p-aminophenylalanine in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O).[11] Adjust the pH (or pD) as needed using DCl or NaOD, as chemical shifts of ionizable groups are pH-dependent.[11]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube.[11] Acquire the spectrum on an NMR spectrometer. For ¹³C NMR, a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.[11]

-

Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Identify the characteristic chemical shifts for the carbonyl carbon, α-carbon, and side-chain carbons to confirm the structure.[11]

UV-Vis Spectroscopy Protocol:

-

Sample Preparation: Prepare a stock solution of p-aminophenylalanine in a suitable buffer (e.g., phosphate buffer, which has low UV absorbance).[22] Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer.

-

Blanking: Use the same buffer solution that the sample is dissolved in to zero the spectrophotometer.[22]

-

Measurement: Use quartz cuvettes for measurements in the UV range.[22] Scan the absorbance of the sample solution across a wavelength range (e.g., 200-350 nm) to identify the wavelength of maximum absorbance (λmax).

-

Quantification (Optional): Using the Beer-Lambert law (A = εcl), the concentration of the sample can be determined if the molar extinction coefficient (ε) is known.[8]

Visualized Workflows and Structures

The following diagrams, generated using Graphviz, illustrate key structures and processes related to p-aminophenylalanine.

Figure 1: Chemical structure of p-aminophenylalanine.

Figure 2: Biosynthetic pathway of p-aminophenylalanine.[23]

Figure 3: General workflow for physicochemical characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-Amino-L-phenylalanine | CAS#:943-80-6 | Chemsrc [chemsrc.com]

- 5. usbio.net [usbio.net]

- 6. 4-Amino-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 7. medchemexpress.com [medchemexpress.com]

- 8. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]

- 9. agilent.com [agilent.com]

- 10. 4-Amino-L-phenylalanine(943-80-6) 1H NMR [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. scribd.com [scribd.com]

- 13. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 14. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. who.int [who.int]

- 19. pharmatutor.org [pharmatutor.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. mt.com [mt.com]

- 22. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]

- 23. p-Aminophenylalanine Involved in the Biosynthesis of Antitumor Dnacin B1 for Quinone Moiety Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Aminophenylalanine: Structure, Functionality, and Applications

Abstract: This technical guide provides a comprehensive analysis of 4-Aminophenylalanine (4-APhe), a non-canonical amino acid of significant interest in modern biochemical and pharmaceutical research. We will dissect its molecular architecture, explore the distinct chemical properties of its functional groups, and detail its synthesis and incorporation into larger biomolecules. The document elucidates the causality behind its utility, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this unique building block for creating novel peptides, proteins, and therapeutic agents.

Introduction: The Significance of a Non-Canonical Scaffold

In the landscape of chemical biology and drug discovery, the twenty proteinogenic amino acids provide a foundational but limited chemical alphabet. The strategic introduction of non-canonical amino acids (ncAAs) into peptides and proteins has emerged as a powerful tool for expanding this alphabet, enabling the installation of novel chemical functionalities to probe biological systems or create therapeutics with enhanced properties[1][2].

4-Amino-L-phenylalanine (also known as p-amino-L-phenylalanine or L-Phe(4-NH2)-OH) is a structural analog of L-phenylalanine distinguished by the presence of an amino group at the para-position of the phenyl ring[3]. This seemingly minor modification has profound implications, transforming a chemically inert aromatic side chain into a versatile and reactive handle. This guide will explore the core structure of 4-APhe, the unique reactivity endowed by its functional groups, and its application in pioneering research areas.

Molecular Architecture and Functional Group Analysis

The utility of this compound stems directly from its unique molecular structure, which combines the familiar amino acid backbone with a chemically addressable aromatic side chain. Its IUPAC name is (2S)-2-amino-3-(4-aminophenyl)propanoic acid[4].

Figure 1: Chemical structure of L-4-Aminophenylalanine, highlighting its three primary functional groups.

The molecule can be deconstructed into three key functional regions:

-

The α-Amino Group (-NH₂): As with all alpha-amino acids, this primary amine is basic. At physiological pH (~7.4), it is protonated to form an ammonium ion (-NH₃⁺). This group is fundamental to its identity as an amino acid and is one of the two reactive sites for peptide bond formation[5].

-

The α-Carboxylic Acid Group (-COOH): This acidic functional group is deprotonated to a carboxylate ion (-COO⁻) at physiological pH. It serves as the second reactive site for the formation of the peptide backbone[5].

-

The p-Aminophenyl Side Chain: This is the defining feature that sets 4-APhe apart from phenylalanine. It consists of a hydrophobic phenyl ring, which can participate in aromatic stacking interactions, and a primary aromatic amine (-NH₂) at the para position[6]. This aromatic amine is significantly less basic than the α-amino group due to the delocalization of its lone pair of electrons into the phenyl ring. This difference in basicity and reactivity is critical, as it allows for selective chemical modification of the side chain without interfering with the peptide backbone, a principle known as orthogonal reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of L-4-Aminophenylalanine is presented below. Understanding these parameters is essential for designing experiments, predicting solubility, and interpreting results.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O₂ | [4][7] |

| Molecular Weight | 180.20 g/mol | [4][7] |

| Appearance | White to off-white crystalline powder | [7][8] |

| Melting Point | 232 - 240 °C | [7] |

| pKa (α-carboxyl) | ~1.8 - 2.4 | |

| pKa (α-amino) | ~9.1 - 9.7 | |

| pKa (p-amino side chain) | ~4.2 - 4.6 | [9] |

| Optical Rotation [α]D²⁰ | -42° ±4° (c=1 in water) | [7] |

Note: pKa values for the α-carboxyl and α-amino groups are estimated based on values for similar amino acids like phenylalanine. The pKa of the side-chain amino group is comparable to that of aniline.

Synthesis and Incorporation into Biomolecules

The practical application of 4-APhe requires robust methods for both its initial synthesis and its subsequent incorporation into peptide or protein chains.

Chemical Synthesis of this compound

A common and scalable laboratory synthesis for 4-APhe starts from the more readily available 4-Nitro-L-phenylalanine. The process involves the chemical reduction of the nitro group to an amine.

Figure 2: A simplified workflow for the chemical synthesis of 4-APhe via reduction of 4-Nitro-L-phenylalanine.

Exemplary Protocol: Reduction of 4-Nitro-L-phenylalanine [8]

-

Suspension: Suspend 4-Nitro-L-phenylalanine in a suitable solvent, such as water or ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, most commonly palladium on carbon (Pd/C) or palladium on barium sulfate.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir at room temperature. The reaction progress can be monitored by techniques like TLC or HPLC.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by washing or recrystallization to give 4-Amino-L-phenylalanine as a solid[8].

This method is effective and avoids harsh reagents, preserving the chirality of the α-carbon.

Incorporation into Peptides via SPPS

For use in Solid-Phase Peptide Synthesis (SPPS), the α-amino group of 4-APhe must be protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group. The resulting molecule, Fmoc-L-Phe(4-NH2)-OH , is commercially available and can be used directly in standard Fmoc-SPPS protocols[10]. The key challenge is that the side-chain amino group is also reactive. To achieve selective modification of the side chain post-synthesis, it must be protected with an orthogonal protecting group (e.g., Boc, ivDde) that can be removed under conditions that do not affect the peptide backbone or other side chains.

Incorporation into Proteins via Genetic Code Expansion

A frontier in protein engineering is the site-specific incorporation of ncAAs directly into proteins during translation in living cells[2]. This is achieved by creating an "orthogonal translation system" consisting of an engineered aminoacyl-tRNA synthetase and its cognate tRNA. For 4-APhe, a synthetase/tRNA pair is evolved to uniquely recognize 4-APhe and direct its insertion in response to a nonsense or frameshift codon (e.g., the amber stop codon, UAG)[2][11]. This powerful technique allows for the production of recombinant proteins containing 4-APhe at precise locations, opening the door for in-vivo modifications and studies.

Field-Proven Applications and Insights

The true value of 4-APhe lies in the unique chemical handle provided by its p-amino group, which serves as a versatile platform for a wide range of applications.

A. Bioconjugation and Protein Labeling

The p-amino group can be selectively targeted for chemical modifications. For instance, it can undergo diazotization to form a diazonium salt, which is a precursor for synthesizing other functionalized phenylalanine analogs like 4-Azido-L-phenylalanine (a key reagent for "click chemistry") or 4-Iodo-L-phenylalanine (used in radiolabeling and X-ray crystallography)[12][13]. This allows for the site-specific attachment of:

-

Fluorophores: For imaging and tracking proteins within cells.

-

Affinity Tags: For protein purification and pull-down assays.

-

Cross-linkers: To identify protein-protein interactions.

B. Pharmaceutical Development

4-APhe serves as a critical scaffold in medicinal chemistry. Its derivatives have been designed as potent and selective enzyme inhibitors. A notable example is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-4), an enzyme involved in glucose metabolism and a key target for type 2 diabetes therapeutics[14]. The amino group of the 4-APhe scaffold can form crucial interactions within the enzyme's active site, enhancing binding affinity and selectivity[14].

C. Development of Functional Biomaterials

The ionizable side chain of 4-APhe makes it an attractive monomer for creating "smart" biomaterials. Homopolymers of 4-APhe, such as poly(4-amino-L-phenylalanine), are water-soluble and can form hydrogels[15][16]. The protonation state of the p-amino group is pH-dependent, allowing these materials to exhibit pH-responsive behaviors, such as swelling or shrinking. This property is highly desirable for applications in controlled drug delivery and tissue engineering, where the material can respond to specific physiological environments[16].

Conclusion

This compound represents a cornerstone of modern peptide and protein science. Its structure, which marries the fundamental amino acid backbone with a uniquely reactive aromatic side chain, provides a gateway to a vast chemical space inaccessible with the canonical amino acid set. From its straightforward synthesis to its sophisticated incorporation into proteins via genetic code expansion, 4-APhe has proven to be an invaluable tool. For researchers in drug development, materials science, and fundamental biology, mastering the chemistry and application of this compound is not merely an academic exercise but a critical step toward engineering the next generation of intelligent diagnostics, targeted therapeutics, and responsive biomaterials.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Gleaning unexpected fruits from hard-won synthetases: Probing principles of permissivity in non-canonical amino acid-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iscabiochemicals.com [iscabiochemicals.com]

- 6. CAS 2922-41-0: 4-Amino-DL-phenylalanine | CymitQuimica [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Amino-L-phenylalanine | 943-80-6 [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

4-Aminophenylalanine: A Natural Non-Proteinogenic Amino Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminophenylalanine (4-APhe), also known as p-aminophenylalanine (PAPA), is a naturally occurring non-proteinogenic amino acid. This guide provides a comprehensive overview of its existence in nature, biosynthetic origins, and its role as a metabolic intermediate. It has been identified in plant species of the Vigna genus and is a known precursor to secondary metabolites, including antibiotics in Streptomyces bacteria.[1] This document consolidates the current scientific knowledge on 4-APhe, including its physicochemical properties and biosynthetic pathways. While direct evidence for its involvement in cellular signaling is currently lacking, its role as a building block for bioactive compounds underscores its importance in natural product chemistry and drug discovery. This guide also addresses the notable absence of detailed, published experimental protocols for its extraction and characterization from natural sources and provides a generalized workflow based on established methods for similar compounds.

Natural Occurrence and Significance

This compound is not one of the 22 proteinogenic amino acids incorporated into proteins during translation.[1] Instead, it functions as a specialized metabolic intermediate. Its natural presence has been confirmed in the following organisms:

-

Plants: It has been reported in plant species such as Vigna vexillata and Vigna angivensis.[1]

-

Bacteria: It is a known component of antibiotics produced by Streptomyces species and serves as a precursor for the biosynthesis of compounds like chloramphenicol and the quinone moiety of the antitumor agent dnacin B1.

The incorporation of this non-proteinogenic amino acid into secondary metabolites highlights nature's strategy to create structural diversity and potent biological activity, making it a molecule of interest for pharmaceutical and biotechnological applications.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for developing analytical methods for its detection, isolation, and quantification.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | PubChem[1] |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-amino-3-(4-aminophenyl)propanoic acid | PubChem[1] |

| CAS Number | 943-80-6 | PubChem[1] |

| Appearance | White to off-white powder | Thomas Scientific[3] |

| Purity (Commercially available) | ≥ 98% (HPLC) | Chem-Impex[2] |

| Melting Point | 232 - 240 °C | Chem-Impex[2] |

Biosynthesis of this compound

The biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, originates from the shikimate pathway, which produces the critical branch-point intermediate, chorismic acid. While the general pathways for proteinogenic aromatic amino acids are well-elucidated, the specific pathways to non-proteinogenic derivatives like 4-APhe are less universally characterized.

Biosynthesis in Streptomyces

In Streptomyces species, this compound is synthesized from chorismic acid. This pathway represents a branch from the conventional route leading to phenylalanine and tyrosine. The key enzymatic steps involve the conversion of chorismic acid to 4-amino-4-deoxychorismate (ADC), a pivotal intermediate.

The proposed biosynthetic pathway for 4-APhe in Streptomyces is as follows:

-

Chorismic Acid is converted to an intermediate.

-

This intermediate is then transformed into p-aminophenylpyruvic acid .

-

Finally, a transamination step yields This compound .

A diagram illustrating this proposed biosynthetic pathway is provided below.

Biosynthesis in Vigna

The precise biosynthetic pathway of this compound in Vigna species has not been as extensively detailed in the available literature as the pathway in Streptomyces. It is hypothesized to also branch from the shikimate pathway, given that chorismic acid is the universal precursor for aromatic amino acids in plants. The general biosynthesis of phenylalanine in plants can proceed through two alternative routes: the arogenate pathway and the phenylpyruvate pathway, both originating from prephenate, a downstream product of chorismate. It is plausible that the synthesis of 4-APhe in Vigna involves a modification of one of these established pathways, likely through the action of a specific aminotransferase on a phenylpyruvate-like intermediate.

Role in Cellular Signaling

Currently, there is no direct scientific evidence to suggest that this compound plays a role in cellular signaling pathways. Research into amino acid signaling has predominantly focused on proteinogenic amino acids such as leucine, which is a key activator of the mTORC1 pathway, and phenylalanine itself, which can influence pathways like GCN2 and mTOR. These pathways are crucial for regulating protein synthesis, nutrient sensing, and cellular growth. The lack of data on 4-APhe in this context indicates a potential area for future research, particularly in the organisms where it is naturally produced.

Experimental Protocols

A significant challenge for researchers interested in studying this compound from its natural sources is the absence of detailed, published experimental protocols for its extraction, purification, and characterization. The following sections provide a generalized workflow based on standard methodologies for non-proteinogenic amino acids from bacterial and plant matrices.

Generalized Workflow for Extraction and Analysis

The diagram below outlines a logical workflow for the isolation and characterization of this compound from a biological sample.

Extraction from Bacterial Culture (e.g., Streptomyces)

-

Culture Growth: Cultivate the Streptomyces strain in a suitable liquid medium to promote the production of secondary metabolites.

-

Cell Lysis and Extraction: Pellet the bacterial cells by centrifugation. The intracellular metabolites can be extracted by resuspending the pellet in a chilled solvent mixture, such as a 2:2:1 ratio of acetonitrile, methanol, and water. Mechanical lysis using bead beating can enhance extraction efficiency.

-

Protein Precipitation: To remove proteins that can interfere with analysis, a protein precipitation step, for instance with 10% aqueous trichloroacetic acid (TCA), is recommended.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins. The supernatant containing the amino acids is then collected.

Extraction from Plant Tissue (e.g., Vigna)

-

Sample Preparation: Harvest and freeze-dry the plant tissue (e.g., seeds, leaves) to halt metabolic activity and facilitate grinding.

-

Homogenization and Extraction: Grind the dried tissue to a fine powder. Extract the powder with a solvent such as 80% methanol or ethanol, often with sonication or shaking to improve efficiency.

-

Clarification: Centrifuge the mixture to pellet insoluble plant material. The resulting supernatant is the crude extract.

Purification and Characterization

-

Purification: The crude extract can be further purified using techniques like solid-phase extraction (SPE) or ion-exchange chromatography to separate amino acids from other classes of compounds.

-

HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of amino acids. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with an acid modifier like formic acid) can be employed. Detection can be achieved using UV-Vis, fluorescence (after derivatization), or mass spectrometry.

-

Structural Characterization: The identity of the purified this compound should be confirmed using:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

The spectral data for commercially available this compound can be found in public databases such as PubChem and used for comparison.[1][4]

Conclusion and Future Directions

This compound stands as a noteworthy example of a naturally occurring non-proteinogenic amino acid with a defined role in the biosynthesis of bioactive secondary metabolites. Its presence in both the plant and microbial kingdoms suggests its utility in generating chemical diversity. While its biosynthetic origins from chorismic acid are partially understood, particularly in Streptomyces, further research is needed to fully elucidate the enzymatic machinery in plants like Vigna.

For drug development professionals and scientists, the key challenges lie in the lack of established protocols for its isolation from natural sources. The development and publication of robust and reproducible methods for extraction and quantification are crucial for advancing the study of this and other rare amino acids. Furthermore, exploring the potential, if any, of this compound and its derivatives in cellular signaling could open new avenues for understanding biological regulation and for therapeutic intervention.

References

The Role of 4-Aminophenylalanine as a Metabolic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-L-phenylalanine (4-APhe), a non-proteinogenic amino acid, serves as a crucial metabolic intermediate in the biosynthesis of a variety of specialized metabolites, including antibiotics and antitumor agents. Its unique structure, derived from the shikimate pathway, makes it a valuable precursor for natural product biosynthesis and a target for metabolic engineering applications. This technical guide provides an in-depth overview of the biosynthesis of 4-APhe, its role in significant metabolic pathways, and detailed methodologies for its production and analysis. Quantitative data from various studies are summarized, and key pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers in metabolic engineering, natural product synthesis, and drug development.

Introduction

4-Amino-L-phenylalanine is an aromatic amino acid analog distinguished by an amino group at the para-position of the phenyl ring. While not incorporated into proteins during ribosomal translation, it plays a vital role as a building block in the non-ribosomal peptide synthesis of several bioactive compounds. The biosynthesis of 4-APhe branches from the central shikimate pathway, a common route for the synthesis of aromatic amino acids in microorganisms and plants. Understanding the enzymatic steps leading to 4-APhe formation has enabled its microbial production through metabolic engineering, opening avenues for the sustainable synthesis of pharmaceuticals and novel biomaterials.

Biosynthesis of 4-Amino-L-phenylalanine

The primary biosynthetic route to 4-APhe originates from chorismate, the end-product of the shikimate pathway. The conversion of chorismate to 4-APhe is catalyzed by a series of enzymes, often encoded by a dedicated gene cluster.

The Shikimate Pathway: A Brief Overview

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.[1][2] This pathway is the gateway to the synthesis of all aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a multitude of other aromatic compounds in many organisms.[3]

The 4-Aminophenylalanine Branch from Chorismate

The dedicated pathway to 4-APhe from chorismate involves three key enzymatic reactions, catalyzed by the products of the pap (p-aminophenylalanine) genes, originally identified in Streptomyces species.

-

Chorismate Amination: The first committed step is the conversion of chorismate to 4-amino-4-deoxychorismate (ADC). This reaction is catalyzed by ADC synthase, a bifunctional enzyme encoded by papA (containing a PabA-like glutamine amidotransferase subunit and a PabB-like aminodeoxychorismate synthase subunit).

-

Isomerization: ADC is then isomerized to 4-amino-4-deoxyprephenate (ADP) by ADC mutase, the product of the papB gene.

-

Dehydrogenation and Decarboxylation: The final steps involve the conversion of ADP to p-aminophenylpyruvate (PAPP) by ADP dehydrogenase, encoded by papC.

-

Transamination: PAPP is then transaminated by a general aromatic amino acid aminotransferase (often TyrB in E. coli) to yield 4-Amino-L-phenylalanine.

Role as a Metabolic Intermediate in Natural Product Biosynthesis

4-APhe is a precursor to several important natural products, where it is incorporated into their final structures.

Chloramphenicol

In Streptomyces venezuelae, 4-APhe is a known precursor to the antibiotic chloramphenicol.[4][5][6][7] The biosynthetic pathway involves the conversion of 4-APhe to p-nitrophenylserinol, which forms the core structure of the antibiotic.[5] An aminotransferase that can act on p-aminophenylalanine has been identified in chloramphenicol-producing Streptomyces.[8]

Pristinamycin I

The streptogramin antibiotic Pristinamycin I, produced by Streptomyces pristinaespiralis, incorporates a derivative of 4-APhe, 4-dimethylamino-L-phenylalanine.[1][9][10][11][12] The biosynthesis involves the formation of 4-APhe, followed by two successive N-methylation steps catalyzed by a methyltransferase (PapM).[9]

Dnacin B1

4-APhe is a precursor for the quinone moiety of the antitumor agent dnacin B1, produced by Actinosynnema pretiosum.[4][13] The biosynthetic gene cluster for dnacin B1 contains genes homologous to the pap genes (dinV, dinE, and dinF), which are responsible for the synthesis of the 4-APhe unit.[4]

Metabolic Engineering for this compound Production

The elucidation of the 4-APhe biosynthetic pathway has enabled the development of microbial cell factories, primarily Escherichia coli, for its production.

Heterologous Expression of Biosynthetic Genes

A common strategy involves the heterologous expression of the papA, papB, and papC genes from a producer organism, such as Streptomyces venezuelae, in an E. coli host.[9] This provides the host with the necessary enzymatic machinery to convert its endogenous chorismate into 4-APhe.

Optimization of Production Strains

Further improvements in 4-APhe titers have been achieved through various metabolic engineering strategies:

-

Increasing Precursor Supply: Overexpression of key enzymes in the shikimate pathway to enhance the flux towards chorismate.

-

Eliminating Competing Pathways: Deletion of genes encoding enzymes that divert chorismate to other products.

-

Fed-batch Fermentation: High-cell-density cultivation strategies, such as fed-batch fermentation, have been employed to achieve high titers of 4-APhe.[3][14][15][16][17]

Quantitative Data on this compound Production

The following tables summarize quantitative data from various studies on the microbial production of 4-APhe.

Table 1: Production of this compound in Engineered E. coli

| Strain / Genetic Modification | Plasmids | Fermentation Scale | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| E. coli expressing pabAB from E. coli and papBC from S. venezuelae | Not specified | Fed-batch fermenter | 22.5 | Not reported | Not reported | [9] |

| E. coli HKE6027 (ldh mutant) | Not specified | Fed-batch culture | 5.7 (from enzymatic hydrolysate) | Not reported | Not reported | [14] |

Table 2: Effect of Genetic Modifications on 4-APhe Production

| Parent Strain | Genetic Modification | Resulting Strain | Change in 4-APhe Production | Reference |

| HKE1002 | Δldh | HKE6027 | Over three-fold increase from glucose | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of 4-APhe.

Heterologous Expression of 4-APhe Biosynthesis Genes in E. coli**

This protocol describes the general steps for cloning and expressing the pap gene cluster in E. coli.

-

Gene Amplification: Amplify the papA, papB, and papC genes from the genomic DNA of a producer organism (e.g., Streptomyces venezuelae) using PCR with primers containing appropriate restriction sites.

-

Vector Ligation: Digest the PCR products and a suitable expression vector (e.g., pETDuet-1 or pCDFDuet-1 for co-expression) with the corresponding restriction enzymes. Ligate the digested genes into the vector(s).

-

Transformation: Transform the ligation mixture into a competent E. coli expression host (e.g., BL21(DE3)).

-

Verification: Verify the successful cloning by colony PCR, restriction digestion, and DNA sequencing.

-

Expression:

-

Inoculate a single colony into a starter culture of Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of expression medium (e.g., M9 minimal medium) with the overnight culture.

-

Grow the culture at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding a suitable inducer (e.g., IPTG) to a final concentration of 0.1-1 mM.

-

Continue incubation at a lower temperature (e.g., 18-30°C) for 12-24 hours to allow for protein expression and 4-APhe production.

-

Fed-Batch Fermentation for 4-APhe Production

This protocol outlines a general procedure for high-cell-density fed-batch fermentation.

-

Inoculum Preparation: Prepare a seed culture by inoculating a suitable volume of medium with a glycerol stock of the production strain and incubating until the mid-log phase.

-

Batch Phase: Inoculate the fermenter containing a defined batch medium with the seed culture. Run the fermentation in batch mode until a key substrate (e.g., glucose) is depleted, which is often indicated by a sharp increase in dissolved oxygen (DO).

-

Fed-batch Phase:

-

Start the feed of a concentrated nutrient solution (containing a carbon source, nitrogen source, and other essential nutrients) at a pre-determined rate.

-

The feeding strategy can be controlled to maintain a constant specific growth rate (exponential feed) or based on feedback control (e.g., DO-stat).

-

Induce gene expression with an appropriate inducer at a suitable cell density.

-

-

Monitoring and Control: Throughout the fermentation, monitor and control key parameters such as pH, temperature, dissolved oxygen, and agitation.

-

Sampling: Collect samples periodically to measure cell density (OD600), substrate consumption, and 4-APhe concentration.

Quantification of this compound by HPLC

This protocol provides a general method for the analysis of 4-APhe in fermentation broth.

-

Sample Preparation:

-

Centrifuge the fermentation broth sample to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the sample as necessary with a suitable solvent (e.g., mobile phase).

-

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve good separation.

-

Detection: 4-APhe can be detected by UV absorbance, typically around 230-280 nm. For higher sensitivity and specificity, a fluorescence detector can be used after pre-column derivatization with an agent like o-phthalaldehyde (OPA). Mass spectrometry (LC-MS) provides the most definitive identification and quantification.

-

Quantification: Create a standard curve using known concentrations of pure 4-APhe. The concentration in the sample can be determined by comparing its peak area to the standard curve.

-

Conclusion

4-Amino-L-phenylalanine is a metabolically significant intermediate with a growing importance in biotechnology and pharmaceutical development. A thorough understanding of its biosynthesis and the tools of metabolic engineering have paved the way for its efficient microbial production. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to harness the potential of this versatile molecule for the synthesis of valuable compounds. Further research into the optimization of production strains and fermentation processes will continue to enhance the economic viability of 4-APhe and its derivatives.

References

- 1. Pristinamycin I biosynthesis in Streptomyces pristinaespiralis: molecular characterization of the first two structural peptide synthetase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chorismate biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Biosynthesis of chloramphenicol. II. p-Aminophenylalanine as a precursor of the p-nitrophenylserinol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of chloramphenicol in Streptomyces sp. 3022a. Identification of p-amino-L-phenylalanine as a product from the action of arylamine synthetase on chorismic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of chloramphenicol in Streptomyces sp. 3022a. Properties of an aminotransferase accepting p-aminophenylalanine as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and analysis of genes from Streptomyces pristinaespiralis encoding enzymes involved in the biosynthesis of the 4-dimethylamino-L-phenylalanine precursor of pristinamycin I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Research: Pristinamycin Biosynthesis | University of Tübingen [uni-tuebingen.de]

- 12. Purification of peptide synthetases involved in pristinamycin I biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Metabolic engineering for this compound production from lignocellulosic biomass by recombinant Escherichia coli - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 15. Optimization for a recombinant E. coli fed-batch fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The fed-batch principle for the molecular biology lab: controlled nutrient diets in ready-made media improve production of recombinant proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Repetitive Fed-Batch: A Promising Process Mode for Biomanufacturing With E. coli [frontiersin.org]

Spectroscopic and Methodological Analysis of 4-Aminophenylalanine: A Technical Guide

Introduction

4-Aminophenylalanine (4-AP) is a non-canonical amino acid that has garnered significant interest in the fields of chemical biology, drug discovery, and materials science. Its unique structure, featuring a primary aromatic amine, allows for specific chemical modifications, making it a valuable tool for protein engineering, bioconjugation, and the development of novel biomaterials. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for data acquisition and a representative workflow for its site-specific incorporation into proteins are also presented to support researchers and scientists in their advanced applications.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

¹H NMR (Proton NMR) Data

Solvent: D₂O

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | Doublet | 2H | Aromatic C2-H, C6-H |

| ~6.6-6.8 | Doublet | 2H | Aromatic C3-H, C5-H |

| ~3.9-4.1 | Triplet | 1H | α-H |

| ~2.9-3.2 | Multiplet | 2H | β-H |

¹³C NMR (Carbon NMR) Data

Solvent: D₂O

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (Carboxyl) |

| ~145 | C4 (Aromatic, C-NH₂) |

| ~130 | C2, C6 (Aromatic) |

| ~128 | C1 (Aromatic) |

| ~115 | C3, C5 (Aromatic) |

| ~55 | Cα |

| ~36 | Cβ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The characteristic absorption bands are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (Amine), O-H stretch (Carboxylic Acid) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~2960 | Medium | Aliphatic C-H stretch |

| ~1620 | Strong | N-H bend (Amine) |

| ~1590 | Strong | C=O stretch (Carboxylate) |

| ~1515 | Strong | Aromatic C=C stretch |

| ~1410 | Medium | O-H bend (Carboxylic Acid) |

| ~830 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

| m/z | Relative Intensity | Assignment |

| 180.09 | High | [M]⁺ (Molecular Ion)[1] |

| 135.08 | Medium | [M - COOH]⁺ |

| 107.07 | High | [M - CH(NH₂)COOH]⁺ (p-aminobenzyl cation)[1] |

| 106.06 | High | [M - CH₂(NH₂)COOH]⁺[1] |

| 77.04 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and experimental conditions.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Add a small amount of a reference standard (e.g., TMS or DSS) for chemical shift calibration.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the reference standard.

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.

-

Assign the peaks in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty ATR crystal before measuring the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Assign the observed bands to the corresponding functional group vibrations.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

-

The concentration should be in the low µg/mL to ng/mL range, depending on the ionization source and instrument sensitivity.

-

-

Instrumentation and Data Acquisition:

-

Mass Spectrometer: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is commonly used.

-

Ionization Mode: Positive ion mode is typically used for amino acids.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Acquisition Mode:

-

Full Scan (MS1): To determine the molecular weight of the parent ion.

-

Tandem MS (MS/MS): To induce fragmentation of the parent ion and obtain structural information. A precursor ion of m/z 181 (for [M+H]⁺) would be selected and fragmented.

-

-

-

Data Processing:

-

Analyze the full scan spectrum to identify the molecular ion peak.

-

Analyze the MS/MS spectrum to identify the major fragment ions.

-

Propose fragmentation pathways to explain the observed fragment ions.

-

Workflow for Site-Specific Incorporation of this compound

The unique chemical properties of this compound make it a valuable tool for protein engineering. It can be site-specifically incorporated into a protein of interest using the amber stop codon suppression methodology. The following diagram illustrates a typical experimental workflow for this process.

Caption: Experimental workflow for the site-specific incorporation of this compound into a target protein.

This technical guide provides essential spectroscopic data and detailed experimental protocols for the characterization of this compound. The presented information on NMR, IR, and Mass Spectrometry serves as a valuable resource for researchers in confirming the identity and purity of this non-canonical amino acid. Furthermore, the outlined workflow for its site-specific incorporation into proteins offers a practical guide for its application in advanced protein engineering and functional studies. The unique properties of this compound, combined with the methodologies described herein, will undoubtedly continue to facilitate novel discoveries and advancements in various scientific disciplines.

References

4-Aminophenylalanine: A Technical Guide to its Synthesis, Incorporation, and Application as an Unnatural Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenylalanine (4-APhe) is a non-canonical amino acid that has garnered significant interest in the fields of chemical biology, drug discovery, and materials science. Its unique chemical properties, particularly the presence of a primary aromatic amine group, provide a versatile handle for a variety of chemical modifications and biological applications. This technical guide provides an in-depth overview of 4-APhe, covering its synthesis, physicochemical properties, site-specific incorporation into proteins, and key applications.

Physicochemical and Spectroscopic Properties of this compound

The fundamental properties of this compound are crucial for its application and characterization. A summary of its key physicochemical and spectroscopic data is presented below.

Table 1: Physicochemical Properties of L-4-Aminophenylalanine

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 232 - 240 °C | [2] |

| Optical Rotation | [α]D20 = -42 ±4° (c=1 in water) | [2] |

| CAS Number | 943-80-6 | [1][2] |

Table 2: Spectroscopic Data for L-4-Aminophenylalanine

| Technique | Data | Reference |

| ¹H NMR | Spectra available | |

| ¹³C NMR | Spectra available | [3] |

| Mass Spectrometry | Spectra available | [1] |

| Infrared (IR) | Spectra available |

Synthesis of this compound

The chemical synthesis of this compound is a critical step for its utilization. While various synthetic routes have been reported, a common approach involves the nitration of L-phenylalanine followed by reduction of the nitro group.

Experimental Protocol: Synthesis of L-4-Aminophenylalanine

Materials:

-

L-phenylalanine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ammonium Hydroxide (NH₄OH)

-

Tin(II) Chloride (SnCl₂) or Hydrogen gas with a Palladium catalyst (H₂/Pd)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

Procedure:

-

Nitration of L-Phenylalanine:

-

Dissolve L-phenylalanine in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time at a controlled temperature.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with ammonium hydroxide to precipitate 4-nitro-L-phenylalanine.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Reduction of 4-Nitro-L-phenylalanine:

-

Method A (Using SnCl₂): Suspend 4-nitro-L-phenylalanine in a mixture of ethanol and concentrated hydrochloric acid. Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and reflux the mixture. After the reaction is complete, cool the mixture and adjust the pH with a strong base (e.g., NaOH) to precipitate the tin salts. Filter and concentrate the filtrate.

-

Method B (Catalytic Hydrogenation): Dissolve 4-nitro-L-phenylalanine in a suitable solvent (e.g., ethanol/water mixture) and add a palladium-on-carbon catalyst. Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the reaction is complete. Filter off the catalyst and concentrate the solvent to obtain 4-amino-L-phenylalanine.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

-

Site-Specific Incorporation of this compound into Proteins

A powerful application of 4-APhe is its site-specific incorporation into proteins, which allows for the introduction of a unique chemical handle at a defined position. This is typically achieved using amber stop codon suppression technology.

Experimental Protocol: Site-Specific Incorporation of 4-APhe in E. coli

This protocol outlines the general steps for incorporating 4-APhe into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.

-

A plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (tRNACUA) pair specific for 4-APhe (e.g., pEVOL-pAzF can be adapted for other unnatural amino acids).

-

L-4-Aminophenylalanine

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for inducing protein expression

-

L-arabinose for inducing the expression of the aaRS/tRNA pair

Procedure:

-

Plasmid Preparation:

-

Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest using site-directed mutagenesis.

-

Co-transform the E. coli expression strain with the plasmid containing the mutated gene of interest and the pEVOL plasmid encoding the 4-APhe-specific synthetase/tRNA pair.

-

-

Protein Expression:

-

Inoculate a starter culture of the co-transformed E. coli in LB medium with the appropriate antibiotics and grow overnight at 37°C.

-

The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.[4]

-

Add L-4-Aminophenylalanine to the culture medium to a final concentration of 1-2 mM.[5]

-

Induce the expression of the target protein and the synthetase/tRNA pair by adding IPTG and L-arabinose, respectively.[4]

-

Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for several hours to overnight.[4]

-

-

Protein Purification and Characterization:

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Confirm the successful incorporation of 4-APhe by mass spectrometry, which will show a mass shift corresponding to the mass of 4-APhe minus the mass of the canonical amino acid it replaced.

-

Applications in Drug Discovery and Materials Science

The unique properties of 4-APhe have led to its use in various applications, most notably in drug discovery as a building block for enzyme inhibitors and in materials science for the creation of novel biomaterials.

Application: Inhibition of Dipeptidyl Peptidase IV (DPP-4)

Derivatives of this compound have been shown to be potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism.[6] This makes them attractive candidates for the development of new treatments for type 2 diabetes.

Experimental Protocol: DPP-4 Inhibition Assay

This protocol describes a general fluorometric assay to screen for DPP-4 inhibitors.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5-8.0)[7]

-

Test compounds (e.g., 4-APhe derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Assay Setup:

-

Enzymatic Reaction:

-

Initiate the reaction by adding the DPP-4 substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[7]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AMC: Ex/Em = 360/460 nm).[3]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Diagram 1: Synthesis of this compound

Caption: A simplified workflow for the chemical synthesis of this compound.

Diagram 2: Site-Specific Incorporation of 4-APhe

Caption: Workflow for the site-specific incorporation of 4-APhe into proteins in E. coli.

Diagram 3: DPP-4 Inhibition Assay Workflow

Caption: A logical workflow for a DPP-4 inhibition assay.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. Its straightforward synthesis and the ability to be site-specifically incorporated into proteins open up numerous possibilities for protein engineering, drug discovery, and the development of novel biomaterials. The protocols and data presented in this guide provide a solid foundation for scientists and professionals to utilize this versatile unnatural amino acid in their research endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. oatext.com [oatext.com]

- 4. benchchem.com [benchchem.com]

- 5. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]